4-Bromo-1-chloro-2-isopropoxybenzene

Catalog No.
S2717301
CAS No.
637022-52-7
M.F
C9H10BrClO
M. Wt
249.53
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-chloro-2-isopropoxybenzene

CAS Number

637022-52-7

Product Name

4-Bromo-1-chloro-2-isopropoxybenzene

IUPAC Name

4-bromo-1-chloro-2-propan-2-yloxybenzene

Molecular Formula

C9H10BrClO

Molecular Weight

249.53

InChI

InChI=1S/C9H10BrClO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3

InChI Key

JJGQFOSYETWZLC-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=CC(=C1)Br)Cl

Solubility

not available

Availability and CAS Number:

Potential Applications:

While there is no published research specifically investigating the scientific applications of 4-bromo-1-chloro-2-(propan-2-yloxy)benzene, its structure suggests potential applications in several areas:

  • Organic synthesis: The presence of a bromo and chloro substituent makes the molecule susceptible to various nucleophilic substitution reactions, which are fundamental in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.
  • Medicinal chemistry: The aromatic ring and the functional groups (bromo, chloro, and isopropoxy) present in the molecule offer various possibilities for modification and exploration of potential biological activities. However, it is crucial to note that there is no current evidence to suggest any specific therapeutic applications of this compound.
  • Material science: The molecule's structure could potentially be of interest for the development of new materials with specific properties, such as liquid crystals or polymers. However, further research is needed to explore this possibility.

4-Bromo-1-chloro-2-isopropoxybenzene is an aromatic compound characterized by the presence of bromine, chlorine, and isopropoxy substituents on a benzene ring. Its molecular formula is C9H10BrClO, and it has a molecular weight of approximately 249.53 g/mol. The compound features a unique structural arrangement that imparts distinct chemical properties, making it relevant in various fields of chemistry and biology .

  • Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic substitution where the bromine or chlorine atom is replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction: Under specific conditions, it can be oxidized to form quinones or reduced to yield hydroquinones.
  • Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, which involves reacting with boronic acids in the presence of palladium catalysts to form biaryl compounds .

Research indicates that 4-Bromo-1-chloro-2-isopropoxybenzene exhibits potential biological activity. It has been investigated for its interactions with various biological macromolecules, which may lead to enzyme inhibition or receptor binding. This makes it a candidate for further studies in medicinal chemistry, particularly in the development of therapeutic agents .

The synthesis of 4-Bromo-1-chloro-2-isopropoxybenzene can be achieved through several methods:

  • Bromination and Chlorination: Starting from isopropoxybenzene derivatives, bromination and chlorination can be conducted using reagents like bromine or N-bromosuccinimide (NBS) in the presence of Lewis acids such as iron or aluminum chloride.
  • One-Pot Synthesis: A one-pot method has been described that allows for efficient synthesis while minimizing the formation of impurities. This involves sequential reactions without isolating intermediates .
  • Industrial Production: In industrial settings, continuous flow processes may be employed to ensure consistent quality and yield, utilizing automated reactors for precise control over reaction parameters .

4-Bromo-1-chloro-2-isopropoxybenzene finds applications across various domains:

  • Pharmaceuticals: It serves as a building block in the synthesis of complex organic molecules relevant to drug development.
  • Agrochemicals: The compound is used in the formulation of pesticides and herbicides.
  • Specialty Chemicals: It is utilized in producing polymers, dyes, and other specialty materials .

Several compounds share structural similarities with 4-Bromo-1-chloro-2-isopropoxybenzene. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Bromo-2-chloro-1-methoxybenzene50638-47-60.91
4-Bromo-2-chloro-1-propoxybenzene201849-21-00.96
1-Bromo-3-chloro-2-methoxybenzene174913-10-10.83
1-Bromo-3-chloro-5-methoxybenzene174913-12-30.82

Uniqueness: The presence of the isopropoxy group in 4-Bromo-1-chloro-2-isopropoxybenzene provides unique steric and electronic properties compared to other derivatives like methoxy or propoxy compounds. This affects its reactivity and binding affinity, making it particularly valuable for specific applications in research and industry .

XLogP3

4

Dates

Modify: 2023-08-16

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